molecular formula C26H29N5O2S B2615018 2-({1-ethyl-3-methyl-6-[(4-methylphenyl)methyl]-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-[(4-methylphenyl)methyl]acetamide CAS No. 1359317-63-7

2-({1-ethyl-3-methyl-6-[(4-methylphenyl)methyl]-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-[(4-methylphenyl)methyl]acetamide

Cat. No.: B2615018
CAS No.: 1359317-63-7
M. Wt: 475.61
InChI Key: AJVWBEKEZHVJDR-UHFFFAOYSA-N
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Description

The compound 2-({1-ethyl-3-methyl-6-[(4-methylphenyl)methyl]-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-[(4-methylphenyl)methyl]acetamide features a pyrazolo[4,3-d]pyrimidin-7-one core with multiple substituents:

  • Position 1: Ethyl group.
  • Position 3: Methyl group.
  • Position 6: 4-Methylbenzyl (p-tolylmethyl) group.
  • Position 5: Sulfanyl (-S-) bridge linked to an acetamide moiety, which is further substituted with a second 4-methylbenzyl group at the nitrogen.

The sulfanyl-acetamide linkage may enhance binding to enzymatic targets through hydrogen bonding and hydrophobic interactions .

Properties

IUPAC Name

2-[1-ethyl-3-methyl-6-[(4-methylphenyl)methyl]-7-oxopyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl-N-[(4-methylphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29N5O2S/c1-5-31-24-23(19(4)29-31)28-26(30(25(24)33)15-21-12-8-18(3)9-13-21)34-16-22(32)27-14-20-10-6-17(2)7-11-20/h6-13H,5,14-16H2,1-4H3,(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJVWBEKEZHVJDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(=N1)C)N=C(N(C2=O)CC3=CC=C(C=C3)C)SCC(=O)NCC4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-({1-ethyl-3-methyl-6-[(4-methylphenyl)methyl]-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-[(4-methylphenyl)methyl]acetamide is a synthetic organic molecule belonging to the class of pyrazolopyrimidine derivatives. Its complex structure suggests potential biological activities, particularly in the realms of anti-inflammatory and anticancer applications. This article explores the biological activity of this compound, supported by relevant data tables and research findings.

The molecular formula of the compound is C25H26N5O2SC_{25}H_{26}N_{5}O_{2}S with a molecular weight of approximately 479.6 g/mol. The compound features a sulfanyl acetamide moiety linked to a pyrazolopyrimidine framework, which is often associated with various biological activities.

PropertyValue
Molecular FormulaC₁₈H₂₃N₅O₂S
Molecular Weight479.6 g/mol
CAS Number1358281-90-9

The biological activity of pyrazolopyrimidine derivatives is often attributed to their ability to inhibit specific enzymes and receptors involved in cell signaling pathways. The compound's structure suggests potential interactions with kinases and other cellular targets that could lead to therapeutic effects.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazolopyrimidine derivatives. For instance, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines.

Case Studies:

  • MCF7 Cell Line : A study found that related compounds exhibited IC50 values ranging from 0.39 µM to 0.46 µM against MCF7 breast cancer cells, indicating strong anticancer activity .
  • A375 Cell Line : Another derivative demonstrated an IC50 value of 4.2 µM against A375 melanoma cells .
CompoundCell LineIC50 (µM)
Compound AMCF70.46
Compound BA3754.2

Anti-inflammatory Activity

Pyrazolopyrimidine derivatives have also been investigated for their anti-inflammatory properties. They may inhibit the production of pro-inflammatory cytokines and enzymes involved in inflammatory pathways.

Research Findings

Research indicates that compounds with similar structures to this compound show promising results in drug discovery efforts aimed at treating inflammatory diseases and cancers.

Summary of Findings:

  • Cytotoxicity : Significant cytotoxic effects observed in various cancer cell lines.
  • Kinase Inhibition : Potential inhibition of kinases such as Aurora-A and CDK2.
  • Therapeutic Applications : Possible applications in treating cancers and inflammatory diseases.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

The table below compares the target compound with three structurally related analogs from published studies:

Compound ID Core Structure 6-Position Substituent Acetamide N-Substituent Molecular Weight (g/mol) Key Functional Groups Reference
Target Pyrazolo[4,3-d]pyrimidin-7-one 4-Methylbenzyl 4-Methylbenzyl ~520 (estimated) Sulfanyl, Acetamide, Dual p-Tolyl -
Compound [1] Pyrazolo[4,3-d]pyrimidin-7-one 4-Fluorobenzyl 3-Methylphenyl ~530 (estimated) Fluoro, Acetamide, Aryl
Compound [11] Pyrazolo[3,4-b]pyridin-7-one 4-Chlorophenyl 4-Trifluoromethylphenyl 536 Chloro, CF₃, Acetamide
Compound [12] Pyrazolo[3,4-d]pyrimidine Chromen-2-yl Isopropyl 589 Fluoro, Chromen, Benzamide
Key Observations:

The 4-trifluoromethylphenyl substituent in Compound [11] increases lipophilicity and metabolic stability but may reduce solubility .

Steric and Pharmacokinetic Implications: The target compound’s dual 4-methylbenzyl groups introduce steric bulk, which could limit access to certain enzymatic pockets but improve membrane permeability.

Molecular Weight Trends :

  • The target compound’s estimated molecular weight (~520 g/mol) is lower than Compound [12] (589 g/mol), likely due to the absence of heavy halogen atoms or complex fused rings.

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